molecular formula C19H17N3O3S B7785669 N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide CAS No. 89565-36-6

N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide

Cat. No.: B7785669
CAS No.: 89565-36-6
M. Wt: 367.4 g/mol
InChI Key: MTWCYOJOSFPHRF-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide and Pyridine-Amide Scaffolds in Drug Discovery

The sulfonamide scaffold (-SO₂NH₂) is a cornerstone in drug discovery and development. mdpi.com Historically recognized for their antibacterial properties, sulfonamides have since demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and diuretic effects. nih.govresearchgate.netnih.gov This versatility stems from the ability of the sulfonamide group to mimic a transition state and to bind to the active sites of various enzymes. mdpi.com

Rationale for Investigation of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide and its Analogues

The rationale for investigating this compound and its analogues is rooted in the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new molecule with potentially enhanced or novel biological activity. The benzylamino group attached to the sulfonamide can explore specific hydrophobic pockets within a target protein, potentially increasing potency and selectivity. The isonicotinamide (B137802) moiety, a derivative of pyridine-4-carboxylic acid, can interact with different regions of the target, leading to a unique binding profile.

Overview of Current Research Trends in Sulfonamide-Based Compounds

Current research on sulfonamide-based compounds is highly active and diverse. A significant trend is the development of isoform-selective inhibitors of enzymes such as carbonic anhydrases and kinases. osti.gov For instance, selective inhibition of certain carbonic anhydrase isoforms has shown therapeutic potential in glaucoma and cancer. mdpi.com In oncology, sulfonamides are being explored as inhibitors of various protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov Furthermore, the development of sulfonamide derivatives as anticancer agents continues to be a major focus, with studies exploring their mechanisms of action, including the induction of apoptosis and cell cycle arrest. nih.gov

Research Objectives and Scope for this compound Studies

While specific research objectives for this compound are not extensively documented in publicly available literature, the investigation of this and similar molecules would likely encompass the following:

Synthesis and Characterization: The development of efficient synthetic routes to produce the target compound and its analogues, followed by thorough structural characterization.

Biological Screening: Evaluation of the compound's activity against a panel of biological targets, such as various enzymes (e.g., carbonic anhydrases, kinases) and cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the different parts of the molecule (the benzyl (B1604629) group, the phenyl ring, and the pyridine (B92270) ring) to understand how these changes affect biological activity. This helps in optimizing the lead compound for improved potency and selectivity.

Mechanism of Action Studies: Investigating how the compound exerts its biological effect at a molecular level.

The scope of such studies would be to identify novel lead compounds for the development of new therapeutic agents for various diseases, with a particular focus on areas where sulfonamide and pyridine-amide scaffolds have shown promise, such as oncology and infectious diseases.

Detailed Research Findings on Analogous Compounds

Compound ClassTargetKey FindingsReference
N-phenylsulfonylnicotinamide derivativesEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseA series of these compounds were synthesized and evaluated as potential EGFR inhibitors, with some showing potent growth inhibitory activity against cancer cell lines. nih.gov
Pyridine-sulfonamide hybridsVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Certain pyridine-sulfonamide hybrids have been identified as potent inhibitors of VEGFR-2, a key target in angiogenesis, and have demonstrated anticancer activity. nih.gov
BenzenesulfonamidesCarbonic Anhydrase IX (CA IX)Novel benzenesulfonamide (B165840) derivatives have been designed as selective inhibitors of CA IX, a tumor-associated enzyme, showing potential as anticancer agents.
Analogous CompoundBiological ActivityIC₅₀ / KᵢCell Line / IsoformReference
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideEGFR TK inhibition0.09 µM- nih.gov
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideAntiproliferative0.07 µMMCF-7 nih.gov
A Pyridine-Sulfonamide Hybrid (Compound VIIb)VEGFR-2 inhibition3.6 µM- nih.gov
Benzenesulfonamide derivative (12i)hCA IX inhibition38.8 nMhCA IX

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(benzylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(16-10-12-20-13-11-16)22-17-6-8-18(9-7-17)26(24,25)21-14-15-4-2-1-3-5-15/h1-13,21H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWCYOJOSFPHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359878
Record name AD-276/40680775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89565-36-6
Record name AD-276/40680775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Benzylamino Sulfonyl Phenyl Isonicotinamide and Its Derivatives

Retrosynthetic Analysis and Identification of Key Precursors for N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide

A retrosynthetic analysis of this compound reveals several possible disconnection points, leading to readily available starting materials. The most logical disconnections are at the amide and sulfonamide linkages.

Disconnection 1 (Amide Bond): Cleavage of the C(O)-N bond of the isonicotinamide (B137802) moiety suggests two key precursors: an activated derivative of isonicotinic acid (such as an acyl chloride) and 4-(benzylsulfamoyl)aniline.

Disconnection 2 (Sulfonamide N-S Bond): Further disconnection of the N-benzylsulfonamide bond in 4-(benzylsulfamoyl)aniline points to 4-aminobenzenesulfonyl chloride and benzylamine (B48309). However, a more practical approach involves protecting the aniline's amino group before forming the sulfonamide to prevent side reactions.

This analysis identifies three primary precursors for a convergent synthesis strategy:

Isonicotinic acid: The source of the pyridine-4-carboxamide group.

A protected 4-aminobenzenesulfonyl chloride derivative: Such as 4-acetamidobenzenesulfonyl chloride, which serves as the central phenylsulfonamide linker.

Benzylamine: The precursor for the N-benzyl fragment.

This approach ensures regiochemical control and prevents unwanted reactions, such as the reaction of isonicotinoyl chloride with the sulfonamide nitrogen.

Multistep Synthesis Strategies for the Core this compound Structure

A common and effective forward synthesis based on the retrosynthetic analysis involves a three-stage process. The sequence is critical to manage the reactivity of the different functional groups.

The initial step typically involves the formation of the sulfonamide bond. This is achieved by reacting a sulfonyl chloride with an amine. To ensure selectivity, the aniline (B41778) nitrogen is protected, usually as an acetamide. The reaction of 4-acetamidobenzenesulfonyl chloride with benzylamine in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) yields N-benzyl-4-acetamidobenzenesulfonamide. The base neutralizes the hydrochloric acid generated during the reaction.

This step involves the formation of the amide bond. Before this can occur, the protecting acetyl group on the aniline nitrogen must be removed. This deprotection is typically accomplished by acid or base hydrolysis. The resulting free amine, 4-amino-N-benzylbenzenesulfonamide, is then coupled with isonicotinic acid.

To facilitate the amide bond formation, the carboxylic acid of isonicotinic acid must be activated. Common methods include:

Conversion to Isonicotinoyl Chloride: Reacting isonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides the highly reactive acyl chloride. This is then reacted with 4-amino-N-benzylbenzenesulfonamide.

Use of Coupling Agents: Peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can directly couple the carboxylic acid and the amine, avoiding the need to isolate the acyl chloride. researchgate.net

As described in section 2.2.1., the benzylamino group is introduced early in the synthesis. The reaction between 4-acetamidobenzenesulfonyl chloride and benzylamine effectively installs this fragment. This strategic placement prevents potential side reactions that could occur if the highly nucleophilic benzylamine were introduced after the formation of the isonicotinamide, where it could potentially displace the isonicotinamide group under harsh conditions.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for the main reaction types—sulfonamide formation and amide coupling—are frequently adjusted.

For the sulfonamide formation , variables include the choice of base and solvent. While pyridine can act as both a base and a solvent, other non-nucleophilic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in inert solvents like DCM or THF are also effective. Temperature control is important, as exothermic reactions can lead to side products.

For the amide coupling step , particularly when using coupling agents, optimization is key. The molar ratios of the amine, acid, coupling agent, and additives are fine-tuned. The choice of solvent (e.g., dimethylformamide (DMF), DCM) can significantly impact reaction rates and solubility. mdpi.com The table below summarizes typical conditions explored during the optimization of related amide synthesis reactions.

ParameterCondition ACondition BCondition CTypical Outcome
Coupling AgentEDCI/HOBtHATUSOCl₂HATU often gives higher yields and faster reactions for hindered substrates. SOCl₂ is cost-effective but less mild.
BaseEt₃NDIPEAPyridineDIPEA is preferred for sterically hindered amines and to minimize side reactions.
SolventDCMDMFTHFDMF is excellent for dissolving polar reactants but can be difficult to remove. DCM is a good general-purpose solvent.
Temperature0 °C to RTRTRefluxStarting reactions at 0 °C and allowing them to warm to room temperature can control exothermicity and improve purity.

Parallel Synthesis and Combinatorial Approaches for this compound Analogue Libraries

The synthetic route for this compound is well-suited for adaptation to parallel synthesis and combinatorial chemistry to generate libraries of analogues for structure-activity relationship (SAR) studies. By using the core intermediate, 4-aminobenzenesulfonyl chloride (or its protected form), a diverse set of derivatives can be created.

The strategy involves a divergent approach where a common intermediate is reacted with various building blocks in separate reaction vessels, often in a multi-well plate format.

Varying the Benzylamino Fragment: The common precursor, 4-acetamidobenzenesulfonyl chloride, can be reacted with a library of substituted benzylamines or other primary/secondary amines to explore the impact of modifications at this position.

Varying the Isonicotinamide Moiety: The intermediate 4-amino-N-benzylbenzenesulfonamide can be acylated with a diverse collection of substituted nicotinic acids or other heterocyclic carboxylic acids. nih.govmdpi.com This allows for the exploration of the pharmacophoric requirements of the pyridine ring system.

These combinatorial approaches enable the rapid synthesis of dozens or hundreds of related compounds, facilitating the efficient exploration of chemical space around the parent molecule. nih.gov

Mechanochemical and Microwave-Assisted Synthesis Protocols for this compound Derivatives

Modern synthetic chemistry increasingly focuses on the development of environmentally benign and efficient methodologies. In this context, mechanochemical and microwave-assisted syntheses have emerged as powerful alternatives to conventional solvent-based, thermally heated reactions. These techniques often lead to shorter reaction times, higher yields, and reduced waste generation. This section details the application of these green chemistry principles to the synthesis of this compound and its derivatives.

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to induce chemical reactions, offers a solvent-free approach to the formation of sulfonamides. A notable development in this area is the palladium-catalyzed three-component aminosulfonylation reaction. rsc.orgrsc.org This method allows for the efficient construction of arylsulfonyl compounds by reacting an aryl bromide or carboxylic acid with an amine and a sulfur dioxide source, such as potassium metabisulfite (B1197395) (K₂S₂O₅), under ball-milling conditions. rsc.orgthieme-connect.com This strategy is notable for its tolerance of a wide range of functional groups and can be scaled up to produce gram quantities of the desired product. rsc.orgthieme-connect.com

For the synthesis of this compound, a plausible mechanochemical approach would involve the reaction of a suitable 4-substituted phenyl precursor, benzylamine, and a sulfonating agent under high-energy ball milling. The reaction would likely be catalyzed by a palladium complex, leveraging the established efficacy of this catalyst in similar transformations. rsc.orgrsc.org The key advantage of this method is the elimination of bulk solvents, which simplifies purification and reduces the environmental impact of the synthesis.

Microwave-assisted synthesis provides another efficient route to this compound derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction time compared to conventional heating methods. The synthesis of sulfonamides and related compounds has been shown to be amenable to microwave-assisted protocols. For instance, the condensation of various reactants to form sulfonamide-containing heterocyclic compounds has been successfully achieved under microwave irradiation, often with improved yields and shorter reaction times.

A representative microwave-assisted synthesis of a derivative of the target compound could involve the reaction of 4-aminobenzenesulfonamide with isonicotinic acid in the presence of a suitable coupling agent and a catalytic amount of an acid or base. The reaction mixture, potentially in a minimal amount of a high-boiling point solvent or even under solvent-free conditions, would be subjected to microwave irradiation at a controlled temperature and power. The specific conditions, such as reaction time, temperature, and microwave power, would be optimized to maximize the yield of the desired product. The progress of the reaction can be conveniently monitored by thin-layer chromatography.

The following tables present hypothetical yet representative data for the synthesis of this compound derivatives based on established mechanochemical and microwave-assisted protocols for related compounds.

Table 1: Hypothetical Mechanochemical Synthesis of this compound Derivatives

EntryAryl PrecursorAmineMilling Time (min)Frequency (Hz)CatalystYield (%)
14-Bromobenzenesulfonyl chlorideBenzylamine6030Pd(OAc)₂85
24-CarboxybenzenesulfonamideBenzylamine9025PdCl₂(PPh₃)₂78
34-Iodobenzenesulfonyl chloride4-Methylbenzylamine6030Pd(OAc)₂88
44-Bromobenzenesulfonamide4-Chlorobenzylamine7530Pd(OAc)₂82

Table 2: Hypothetical Microwave-Assisted Synthesis of this compound Derivatives

EntryReactant 1Reactant 2Power (W)Temperature (°C)Time (min)SolventYield (%)
14-(Benzylsulfamoyl)anilineIsonicotinic acid10012015DMF92
24-AminobenzenesulfonamideIsonicotinoyl chloride8010010Dioxane95
34-( (4-Methylbenzyl)sulfamoyl)anilineIsonicotinic acid10012015DMF90
44-( (4-Chlorobenzyl)sulfamoyl)anilineIsonicotinic acid10012520NMP88

These advanced synthetic methodologies offer significant advantages in terms of efficiency and environmental friendliness for the preparation of this compound and its analogues, paving the way for more sustainable pharmaceutical manufacturing processes.

Advanced Spectroscopic and Structural Characterization of N 4 Benzylamino Sulfonyl Phenyl Isonicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular structure, including the connectivity and spatial relationships of atoms, can be constructed.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the three distinct rings—the isonicotinamide (B137802) pyridine (B92270) ring, the central phenyl ring, and the benzyl (B1604629) group's phenyl ring—would likely appear in the downfield region, typically between δ 7.0 and 9.0 ppm. rsc.org

The two protons of the benzyl methylene (B1212753) (-CH₂-) group are anticipated to produce a characteristic signal, likely a doublet, around δ 4.3-4.7 ppm, due to coupling with the adjacent sulfonamide N-H proton. rsc.org The exact chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfonamide group.

The amide proton (-CONH-) is expected to appear as a broad singlet in the downfield region, potentially above δ 10.0 ppm, with its chemical shift being sensitive to solvent and concentration. rsc.org Similarly, the sulfonamide proton (-SO₂NH-) would also present as a singlet, typically in the range of δ 8.0-10.0 ppm. rsc.orgnih.gov The protons of the isonicotinamide ring are expected to show characteristic doublet or multiplet patterns, with the protons ortho to the pyridine nitrogen being the most deshielded.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Amide N-H > 10.0 bs -
Isonicotinamide H (ortho to N) ~8.7 d ~6.0
Isonicotinamide H (meta to N) ~7.8 d ~6.0
Phenyl H (ortho to SO₂) ~7.9 d ~8.5
Phenyl H (ortho to NHCO) ~7.7 d ~8.5
Benzyl Phenyl H 7.2-7.4 m -
Sulfonamide N-H 8.0-10.0 t ~6.0

This table is predictive and based on analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the isonicotinamide amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-170 ppm. rsc.org The aromatic carbons will resonate in the region of δ 110-155 ppm. The specific chemical shifts will depend on the substitution pattern and the electronic environment of each carbon atom.

The carbon of the benzyl methylene (-CH₂-) group is anticipated to appear around δ 45-50 ppm. The various quaternary carbons, such as those attached to the sulfonyl group and the amide nitrogen, will also be identifiable in the spectrum.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm)
Amide C=O ~165
Isonicotinamide C (ipso to CONH) ~140
Isonicotinamide C (ortho to N) ~150
Isonicotinamide C (meta to N) ~122
Phenyl C (ipso to SO₂) ~142
Phenyl C (ipso to NHCO) ~135
Phenyl C (aromatic CH) 118-130
Benzyl Phenyl C (ipso to CH₂) ~138
Benzyl Phenyl C (aromatic CH) 127-129

This table is predictive and based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those on adjacent carbon atoms. This would be instrumental in assigning the protons within each of the aromatic rings and confirming the coupling between the benzylic CH₂ protons and the sulfonamide NH proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. The HSQC spectrum would allow for the definitive assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbon, the carbons of the sulfonamide group, and the ipso-carbons of the aromatic rings. For instance, correlations from the amide NH proton to the carbonyl carbon and the adjacent phenyl carbon would confirm the amide linkage.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional moieties.

The N-H stretching vibrations of the amide and sulfonamide groups are anticipated to appear in the region of 3200-3400 cm⁻¹. rsc.org The amide carbonyl (C=O) stretching vibration will likely produce a strong absorption band around 1670-1690 cm⁻¹. rsc.org The sulfonamide group will be characterized by two strong stretching bands for the S=O bond, typically observed around 1330-1360 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric). researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. vscht.cz

Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide & Sulfonamide) Stretching 3200-3400
C-H (Aromatic) Stretching 3000-3100
C=O (Amide) Stretching 1670-1690
C=C (Aromatic) Stretching 1400-1600
S=O (Sulfonamide) Asymmetric Stretching 1330-1360
S=O (Sulfonamide) Symmetric Stretching 1150-1180

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₂₀H₁₇N₃O₃S). The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value to confirm the identity of the compound.

The fragmentation of aromatic sulfonamides under mass spectrometry conditions often involves cleavage of the S-N bond and the C-S bond. miamioh.edu Key fragmentation pathways for this compound could include:

Loss of the benzyl group ([M-C₇H₇]⁺).

Cleavage of the sulfonamide S-N bond, leading to fragments corresponding to the benzylamine (B48309) cation and the isonicotinoylaminophenylsulfonyl radical, or vice versa.

Loss of SO₂ from the molecular ion or fragment ions.

Fragmentation of the isonicotinamide moiety, such as the loss of the carbonyl group.

A detailed analysis of the fragmentation pattern would provide further confirmation of the proposed structure and the connectivity of its constituent parts.

Table of Compound Names

Compound Name

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. For this compound (Chemical Formula: C₁₉H₁₆N₄O₃S), the analysis would be expected to be performed in positive ion mode, given the presence of multiple sites amenable to protonation, such as the pyridine nitrogen and amide nitrogens.

The theoretical monoisotopic mass of the neutral molecule is 392.0994 g/mol . In positive mode ESI-MS, the compound would typically be observed as a protonated molecular ion [M+H]⁺.

Expected Observations:

Primary Ion: The most prominent peak would correspond to the [M+H]⁺ ion with a calculated mass-to-charge ratio (m/z) of 393.1072.

Adducts: Depending on the solvent system and additives used (e.g., sodium salts), other adducts such as [M+Na]⁺ (m/z 415.0892) or [M+K]⁺ (m/z 431.0631) might also be detected.

Fragmentation: Tandem MS (MS/MS) experiments would induce fragmentation of the parent ion. Expected fragmentation patterns would involve the cleavage of the sulfonamide and amide bonds, leading to characteristic daughter ions that could be used to confirm the structure.

Table 1: Theoretical ESI-MS Data for this compound

Ion Species Chemical Formula Calculated m/z
[M+H]⁺ [C₁₉H₁₇N₄O₃S]⁺ 393.1072
[M+Na]⁺ [C₁₉H₁₆N₄O₃SNa]⁺ 415.0892
[M+K]⁺ [C₁₉H₁₆N₄O₃SK]⁺ 431.0631

This table contains theoretically calculated data.

X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Conformation

A search of the Crystallography Open Database (COD) and other scientific literature did not yield an experimentally determined crystal structure for this compound. ugr.esugr.es Therefore, the following sections describe the standard methodology and present an illustrative example of crystallographic data for a related sulfonamide-containing molecule to demonstrate the type of information obtained from such an analysis. researchgate.net

High-quality single crystals of the target compound would be grown, typically by slow evaporation from a suitable solvent. A crystal of appropriate size would be mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα). The crystal is cooled (e.g., to 293 K) and rotated while being irradiated with X-rays. The resulting diffraction pattern is recorded by a detector. The collected data frames are then processed to integrate the reflection intensities, correct for absorption, and reduce the data into a file containing the unique reflections and their intensities.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecular structure. This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions. The final refined structure is evaluated by parameters such as the R-factor, wR-factor, and goodness-of-fit (S).

Table 2: Illustrative Crystal Data and Structure Refinement Parameters for a Representative Sulfonamide. Note: The following data is for N-(4-Chlorophenylsulfonyl)-2-methylpropanamide and is provided as an example of typical crystallographic parameters. researchgate.net

ParameterValue
Crystal Data
Chemical formulaC₁₀H₁₂ClNO₃S
Mᵣ261.72
Crystal system, space groupTriclinic, P-1
a, b, c (Å)6.207 (1), 10.395 (3), 10.497 (3)
α, β, γ (°)70.150 (2), 86.010 (2), 89.96 (2)
V (ų)636.9 (3)
Z2
Data Collection
Radiation typeMo Kα
T (K)293
Refinement
R[F² > 2σ(F²)]0.060
wR(F²)0.126
S1.03

The molecular structure of this compound contains several functional groups capable of engaging in non-covalent interactions, which are crucial in dictating the final crystal packing. nih.gov

Hydrogen Bonding: The molecule possesses two primary hydrogen bond donors: the sulfonamide N-H and the isonicotinamide N-H. Potential hydrogen bond acceptors include the two sulfonyl oxygen atoms, the carbonyl oxygen atom of the amide, and the nitrogen atom of the pyridine ring. It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds, such as N-H···O=S and N-H···N(pyridine) interactions. Such interactions are commonly observed in the crystal structures of sulfonamides and nicotinamides. researchgate.netnih.gov

π-π Stacking: The molecule contains three aromatic rings: the phenyl ring of the benzyl group, the central phenyl ring, and the pyridine ring. These rings can participate in π-π stacking interactions, which involve the face-to-face or offset stacking of aromatic systems. The strength and geometry of these interactions are influenced by the electronic nature of the rings. The interplay between hydrogen bonding and π-π stacking is a key factor in molecular self-assembly, where hydrogen bonds can modulate the electron density of the aromatic rings and thereby affect the stacking interaction strength. rsc.orgrsc.org It is anticipated that these stacking interactions would play a significant role in the supramolecular architecture of the compound. nih.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula to verify the purity and stoichiometric composition of the synthesized compound.

For this compound, with a molecular formula of C₁₉H₁₆N₄O₃S and a molecular weight of 392.42 g/mol , the theoretical elemental composition is calculated as follows.

Table 3: Calculated Elemental Composition of this compound

Element Symbol Atomic Weight Moles in Formula Mass in Formula Percentage (%)
Carbon C 12.011 19 228.209 58.15%
Hydrogen H 1.008 16 16.128 4.11%
Nitrogen N 14.007 4 56.028 14.28%
Oxygen O 15.999 3 47.997 12.23%
Sulfur S 32.06 1 32.06 8.17%

This table contains theoretically calculated data.

Structure Activity Relationship Sar Studies of N 4 Benzylamino Sulfonyl Phenyl Isonicotinamide Derivatives

Systematic Modifications of the Isonicotinamide (B137802) Moiety and their Biological Impact

The isonicotinamide moiety, a pyridine (B92270) ring with a carboxamide at the 4-position, plays a significant role in molecular recognition, often by forming key hydrogen bonds with biological targets. Modifications to the pyridine ring can dramatically alter a compound's activity. In related nicotinamide (B372718) derivatives developed as fungicides, substitutions on the pyridine ring have been shown to be critical for biological efficacy. mdpi.com

For instance, introducing electron-withdrawing groups like chlorine or a cyano group, or small alkyl groups like methyl, can modulate the electronic properties and steric profile of the ring, thereby influencing binding affinity. Studies on N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (CDM) revealed that specific substitution patterns on the nicotinamide ring are highly beneficial for fungicidal activity. The two most effective compounds in one study featured either a 2-CH₃, 5-CN, 6-Cl trisubstituted pattern or a 5-Br, 6-Cl disubstituted pattern on the pyridine ring. mdpi.com The presence of a chloro group at the 6-position was identified as a particularly favorable modification for activity. mdpi.com

Below is a data table illustrating the impact of substitutions on the nicotinamide ring on the fungicidal activity of analogous compounds. mdpi.com

Compound IDR Substituent(s) on Pyridine RingEC₅₀ (mg/L) against CDM
4a 2-CH₃, 5-CN, 6-Cl4.69
4c 5,6-diCl19.89
4d 5-Br, 6-I32.44
4f 5-Br, 6-Cl1.96
4g 5-I, 6-Cl34.29

Table 1: Fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives with various substitutions on the nicotinamide moiety. Data sourced from a study on analogous fungicidal compounds. mdpi.com

These findings suggest that for N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide, small, electronegative substituents on the isonicotinamide ring, particularly at the positions ortho to the ring nitrogen, could be a promising strategy for enhancing biological activity.

Exploration of Substituents on the Benzylamino Phenyl Ring and their Influence on Activity

In studies of benzenesulfonamides designed as carbonic anhydrase (CA) inhibitors, substitutions on a benzylamino-containing tail were systematically explored. nih.gov The introduction of halogen atoms (F, Cl, Br) at various positions on the phenyl ring led to significant variations in inhibitory activity against different CA isoforms. For example, against the hCA II isoform, a 2-fluoro substitution resulted in a highly potent inhibitor (Kᵢ of 3.9 nM), while shifting the fluorine to the 4-position slightly reduced potency (Kᵢ of 9.2 nM). nih.gov A 4-bromo, 2-hydroxy disubstituted analog was found to be the most effective inhibitor in the series against hCA II, with a Kᵢ of 2.8 nM. nih.gov

The following table summarizes the inhibitory activities of selected benzenesulfonamide (B165840) derivatives with different substituents on the benzyl (B1604629) ring against human carbonic anhydrase II (hCA II). nih.gov

Compound IDR Substituent(s) on Benzyl RingKᵢ (nM) against hCA II
17 4-Cl126.9
18 4-F9.2
19 2-F3.9
24 4-Br, 2-OH5.3
34 4-Br, 2-OH (different linker)2.8

Table 2: Inhibition constants (Kᵢ) of N-benzyl benzenesulfonamide analogues against hCA II, demonstrating the effect of substitutions on the benzyl ring. Data from a study on carbonic anhydrase inhibitors. nih.gov

These results indicate that both the position and nature of the substituent on the benzylamino phenyl ring are critical determinants of activity. For derivatives of this compound, exploring small hydrophobic and hydrogen-bonding groups at the ortho and para positions of the benzyl ring could yield compounds with enhanced biological profiles.

Variances in the Sulfonylphenyl Linker Region and their Effect on Structure-Activity Relationships

The sulfonylphenyl group acts as a linker, connecting the benzylamino and isonicotinamide moieties. The nature of this linker—its rigidity, length, and chemical properties—is crucial for orienting the binding groups correctly within the active site of a biological target. Modifying this linker can significantly affect a molecule's activity. nih.gov

Strategies for linker modification include:

Altering Rigidity: Introducing cyclic structures, such as a cyclic urea, can confer a degree of rotational freedom that may be beneficial for binding. nih.gov Conversely, replacing the phenyl ring with a more rigid or flexible system can be explored to optimize the conformation.

Bioisosteric Replacement: The sulfonamide group (-SO₂NH-) itself is a key pharmacophore. However, in some contexts, it can be replaced with bioisosteres like a sulfoximine (B86345) or a sulfondiimidamide to modulate properties such as pKa, hydrogen bonding capability, and metabolic stability. ed.ac.uk Similarly, the amide linkage (-CONH-) could be replaced with other groups, though this often reduces activity in classical sulfonamides. researchgate.net

Varying Linker Length: Although the sulfonylphenyl unit provides a relatively fixed distance, in related drug design strategies like PROTACs, the length of the linker is a critical parameter that is empirically optimized. mdpi.com

The table below illustrates hypothetical modifications to the linker region and their potential impact.

Modification StrategyExample ModificationPotential Effect on SAR
Increase Flexibility Replace phenyl with an aliphatic chainMay allow for better conformational adaptation to the binding site, but could increase entropic penalty upon binding.
Increase Rigidity Introduce fused ring systems (e.g., naphthalene)Restricts conformational freedom, potentially locking the molecule in a bioactive conformation.
Bioisosteric Replacement Replace sulfonamide with sulfoximineAlters H-bonding pattern and introduces a new vector for substitution, potentially improving selectivity or potency.
Change Linker Position Shift sulfonamide from para to metaAlters the geometry between the benzylamino and isonicotinamide groups, likely disrupting established binding modes.

Table 3: Conceptual modifications to the sulfonylphenyl linker and their potential effects on structure-activity relationships.

Conformational Flexibility Analysis and its Correlation with Biological Activity

The biological activity of flexible molecules like this compound is highly dependent on the specific three-dimensional conformation they adopt upon binding to a target. The molecule possesses several rotatable bonds, including the C-S bond of the phenyl-SO₂, the S-N sulfonamide bond, and the C-N bonds of the benzylamine (B48309) group, leading to a complex conformational landscape. nih.govscielo.br

Studies on benzenesulfonamides have shown that the orientation of the sulfonyl group relative to the benzene (B151609) ring is a key conformational feature. nih.gov In many isolated benzenesulfonamides, the S-N bond is nearly perpendicular to the plane of the benzene ring. nih.gov The conformation around the sulfonamide S-N bond is also critical, with eclipsed conformers (where the -NH₂ group eclipses the -SO₂ group) often being the most stable. nih.gov

Torsion AngleDescriptionTypical Observation in Analogs
Ar-SO₂ Rotation of sulfonyl group relative to the phenyl ringOften perpendicular in isolated state. nih.gov
SO₂-NH Rotation around the sulfonamide bondEclipsed conformations are often more stable. nih.gov
Ar-CH₂ Rotation of the benzyl groupCan adopt multiple low-energy conformations (e.g., gauche, anti). colostate.edu
CH₂-NH Rotation around the benzylamine C-N bondContributes to the overall flexibility of the tail region.

Table 4: Key rotatable bonds and conformational preferences observed in analogous structures.

Stereochemical Influence on the Biological Activity of this compound Analogues

While the parent compound this compound is achiral, introducing a chiral center can lead to stereoisomers with profoundly different biological activities. Chirality is a fundamental aspect of molecular recognition, as biological targets like enzymes and receptors are themselves chiral. nih.gov

A common site for introducing chirality in this scaffold is the benzylic carbon by adding a substituent, such as a methyl group, to create an N-(α-methylbenzyl) analogue. SAR studies on such derivatives have demonstrated that stereochemistry is a critical determinant of activity. In a study of N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide stereoisomers, the biological activity was highly dependent on the absolute configuration of both the α-methylbenzyl and the epoxypropyl groups. oup.comtandfonline.com

The results showed that the (R)-configuration at the benzylic position was consistently more active than the (S)-configuration, highlighting the importance of this specific stereocenter for the compound's phytotoxic activity. oup.comtandfonline.com

Compound StereoisomerConfiguration at Benzylic CarbonConfiguration at Epoxy C2Relative Herbicidal Activity (%)
(R,R) RR100
(S,S) SS28
(R,S) RS67
(S,R) SR13

Table 5: Effect of stereochemistry on the biological activity of N-(α-methylbenzyl)benzenesulfonamide analogues. The (R,R) isomer was set as the standard for activity. Data adapted from studies by Yoneyama et al. oup.comtandfonline.com

This dramatic difference in activity between stereoisomers underscores that one enantiomer typically has a much better geometric and electronic fit with its biological target. Therefore, for any analogue of this compound that incorporates chiral centers, the synthesis and evaluation of individual enantiomers are crucial for identifying the most potent and selective compound.

Computational Chemistry and Molecular Modeling of N 4 Benzylamino Sulfonyl Phenyl Isonicotinamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein target). This technique is crucial for understanding the basis of molecular recognition and for predicting the strength of the interaction.

Molecular docking simulations are employed to predict how N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide fits into the active site of a biological target. The simulations explore various possible conformations of the ligand within the receptor's binding pocket, identifying the most stable binding mode. This predicted pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

For sulfonamide-based compounds, interactions commonly involve the sulfonyl group's oxygen atoms acting as hydrogen bond acceptors, while the sulfonamide N-H group can act as a hydrogen bond donor. nih.gov The aromatic rings, including the phenyl and pyridine (B92270) moieties of this compound, are likely to engage in pi-pi stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the active site. For instance, in studies of similar sulfonamides targeting metalloenzymes, the sulfonamide group often coordinates with a central zinc ion. nih.gov Docking studies on related molecules have highlighted interactions with key residues such as asparagine through hydrogen bonding. nih.gov

Table 1: Predicted Key Interacting Residues for this compound with a Hypothetical Target

Interaction TypeLigand Moiety InvolvedPotential Interacting Residue
Hydrogen Bond (Donor)Sulfonamide N-HAspartate, Glutamate, Main-chain Carbonyl
Hydrogen Bond (Acceptor)Sulfonyl OxygensLysine, Arginine, Serine
Hydrogen Bond (Acceptor)Isonicotinamide (B137802) N/OAsparagine, Glutamine, Tyrosine
Hydrophobic/Pi-StackingPhenyl RingPhenylalanine, Leucine, Valine
Hydrophobic/Pi-StackingBenzyl (B1604629) RingTryptophan, Proline, Isoleucine

After generating potential binding poses, a scoring function is used to evaluate them. Scoring functions are mathematical models that estimate the binding free energy of the ligand-receptor complex. A lower (more negative) score typically indicates a more favorable binding affinity. These estimations are critical for ranking different compounds in virtual screening campaigns and for prioritizing them for synthesis and biological testing.

The binding energy, often expressed in kcal/mol, provides a quantitative measure of binding affinity. Molecular docking studies on analogous sulfonamide compounds against targets like cyclooxygenase and DNA gyrase have reported binding affinities in the range of -6.0 to -9.0 kcal/mol. nih.govmdpi.com These values help to compare the potential efficacy of this compound against various targets or relative to other potential inhibitors.

Table 2: Illustrative Binding Energy Estimations from Molecular Docking

Hypothetical Protein TargetScoring FunctionEstimated Binding Energy (kcal/mol)
Carbonic Anhydrase IIAutoDock Vina-8.5
Cyclooxygenase-2 (COX-2)Glide-9.2
Tyrosine KinaseMOE Dock-7.8

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic properties of molecules. mdpi.com A key application is geometry optimization, where DFT calculations determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. This provides accurate bond lengths, bond angles, and dihedral angles. nih.gov

DFT is also used to calculate the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive. nih.govresearchgate.net

Table 3: Representative DFT-Calculated Electronic Properties (B3LYP/6-311G level)**

PropertyCalculated Value (Illustrative)Significance
EHOMO-6.8 eVElectron-donating capability
ELUMO-1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity and stability
Dipole Moment4.2 DebyeMolecular polarity and solubility

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. mdpi.com It is calculated from the total electron density and is plotted onto the molecule's surface. MEP maps are invaluable for understanding intermolecular interactions, as they identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with a high electron density, such as those around electronegative atoms like oxygen and nitrogen. These regions are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) are electron-deficient, often found around hydrogen atoms attached to electronegative atoms, and are susceptible to nucleophilic attack. nih.govresearchgate.net For this compound, negative potential would be concentrated around the sulfonyl oxygens and the nitrogen and oxygen of the isonicotinamide group, while positive regions would be located on the N-H protons of the sulfonamide and amide groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular weight), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and hydrophobic properties (e.g., LogP). mdpi.com Statistical methods, ranging from multiple linear regression to machine learning algorithms, are then used to build an equation that correlates these descriptors with biological activity. frontiersin.org For a series of analogs of this compound, a QSAR study could identify which structural features are most important for enhancing a specific biological effect.

Table 4: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsInformation Provided
Constitutional Molecular Weight, Number of H-bond donors/acceptorsSize, H-bonding capacity
Topological Wiener Index, Kier & Hall Connectivity IndicesMolecular branching and shape
Geometric Molecular Surface Area, Molecular Volume3D size and shape
Electronic Dipole Moment, HOMO/LUMO energiesPolarity, reactivity
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity, membrane permeability

Descriptor Generation and Selection

The foundation of any Quantitative Structure-Activity Relationship (QSAR) model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For sulfonamide-based modulators like this compound, a variety of descriptors are generated to capture the structural features that influence their biological activity.

The process typically involves:

Structure Optimization: The 3D structure of the molecule is optimized using computational chemistry methods to achieve a low-energy conformation.

Descriptor Calculation: A wide array of descriptors is then calculated. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D structure, including topological indices, molecular connectivity, and counts of specific functional groups or fragments.

3D Descriptors: Calculated from the 3D coordinates of the atoms, encompassing properties like molecular volume, surface area, and shape indices.

Quantum Chemical Descriptors: Properties like dipole moment, orbital energies (HOMO, LUMO), and partial charges on atoms, which describe the electronic characteristics of the molecule.

In studies of EPAC-specific sulfonamide modulators, a large pool of descriptors is initially generated. Following this, a selection process is employed to identify the most relevant descriptors that correlate with the biological activity (e.g., binding affinity). This selection is critical to avoid overfitting and to create a robust and interpretable model. Methods like genetic algorithms or stepwise regression are often used to systematically select a smaller subset of descriptors that have the most significant impact on the model's predictive power.

Descriptor CategoryExamplesRelevance to Sulfonamide Modulators
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic properties influencing solubility and membrane passage.
Topological Kappa Shape Indices, Balaban IndexDescribes molecular size, shape, and degree of branching.
Geometric Solvent Accessible Surface Area (SASA), Molecular VolumeRelates to how the molecule fits into a binding pocket.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesGoverns electrostatic interactions, hydrogen bonding, and reactivity.

Development and Validation of Predictive QSAR Models

Once a relevant set of descriptors is selected, a QSAR model is developed to establish a mathematical relationship between these descriptors and the biological activity of a series of compounds. For EPAC-specific sulfonamide modulators, a multiple linear regression approach has been successfully used to create a predictive QSAR model. nih.gov

The model takes the form of an equation where the biological activity is a linear function of the selected descriptors. The primary goal is to create a model that is not only statistically robust but also has strong predictive capability for new, untested compounds. nih.gov

Model Validation is a critical step and involves several metrics:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and robustness.

External Validation: The model's predictive power is tested on an external set of molecules (the test set) that were not used in the model's development. The squared correlation coefficient (R²) for the test set is a key indicator of predictive ability.

In a study on EPAC-specific compounds, a QSAR model demonstrated high reproducibility and predictivity, with strong correlation coefficients for both the training and test sets. nih.gov This validated model was then used as a virtual screening tool to predict the binding affinities of a new set of analogues sharing the same sulfonamide scaffold. nih.gov The model successfully identified a candidate with a predicted enhanced affinity relative to the parent compound. nih.gov

Validation ParameterDescriptionTypical Value for a Good Model
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
q² (Cross-validated R²) A measure of the model's internal predictive ability.> 0.5
R²_pred (External Validation R²) Measures the predictive power of the model on an external test set.> 0.5

Molecular Dynamics Simulations for Conformational Landscapes and Stability in Solution

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape—the collection of shapes the molecule can adopt—and its stability in a biological environment, such as in solution. peerj.com

The simulation process involves:

System Setup: The molecule is placed in a simulation box, typically filled with water molecules to mimic physiological conditions.

Energy Minimization: The initial system is relaxed to remove any steric clashes or unfavorable geometries.

Simulation Run: Newton's equations of motion are solved iteratively for each atom in the system, generating a trajectory that describes how the positions and velocities of the atoms change over time (typically nanoseconds to microseconds). nih.gov

By analyzing this trajectory, researchers can understand:

Conformational Flexibility: Identifying the most stable and frequently adopted conformations of the molecule in solution. This is vital because a molecule's conformation often dictates its ability to bind to a biological target. nih.gov

Solvent Interactions: Observing how the molecule interacts with surrounding water molecules through hydrogen bonds and other non-covalent interactions.

Internal Dynamics: Analyzing the flexibility of different parts of the molecule, such as the rotation around the sulfonamide bond or the orientation of the benzyl and isonicotinamide rings.

For sulfonamide derivatives, MD simulations can validate the stability of binding poses predicted by molecular docking and confirm that the key interactions with a target protein are maintained over time. peerj.comnih.gov

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogues

Pharmacophore modeling is a cornerstone of rational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For a molecule like this compound, a pharmacophore model would define the spatial arrangement of key features required for its activity, such as:

Hydrogen Bond Acceptors (e.g., the oxygen atoms of the sulfonyl group, the nitrogen in the pyridine ring).

Hydrogen Bond Donors (e.g., the amine N-H).

Aromatic Rings (e.g., the phenyl and benzyl groups).

Hydrophobic Features.

Once a pharmacophore model is generated and validated, it can be used as a 3D query in a virtual screening campaign. nih.gov Large chemical databases, such as ZINC, are searched to identify other molecules that match the pharmacophoric features. nih.gov This process allows for the rapid identification of structurally diverse compounds that have a high probability of possessing the desired biological activity. The identified "hits" can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. nih.gov This approach significantly streamlines the discovery of novel analogues with potentially improved potency or selectivity. nih.gov

Mechanistic Investigations of N 4 Benzylamino Sulfonyl Phenyl Isonicotinamide at the Molecular Level in Vitro

Identification and Validation of Potential Biological Targets (e.g., Enzymes, Receptors)

Comprehensive searches of scientific databases and literature have not yielded specific information identifying or validating the biological targets of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide. While compounds with similar structural motifs, such as sulfonamides and isonicotinamides, are known to target a wide range of enzymes and receptors, no dedicated studies have been published that elucidate the specific molecular targets for this exact compound.

Enzyme Inhibition and Kinetic Characterization Assays

Determination of Inhibitory Potencies (IC50, Ki)

There is no publicly available data on the inhibitory potency of this compound against any specific enzyme. Consequently, IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are crucial for quantifying the compound's efficacy as an inhibitor, have not been reported.

Elucidation of Inhibition Mechanism (e.g., competitive, non-competitive)

Without established enzyme targets and kinetic data, the mechanism of inhibition for this compound remains unknown. Mechanistic studies are necessary to determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor of a potential target enzyme.

Protein-Ligand Binding Studies

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

No studies utilizing Isothermal Titration Calorimetry (ITC) have been published for this compound. ITC is a powerful technique used to measure the thermodynamic parameters of binding, such as enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), which would provide insight into the forces driving the interaction between the compound and a potential protein target.

Surface Plasmon Resonance (SPR) for Kinetic Binding Data

Similarly, there are no available Surface Plasmon Resonance (SPR) studies for this compound. SPR analysis would be instrumental in determining the kinetics of the binding interaction, including the association rate constant (ka) and the dissociation rate constant (kd), to provide a comprehensive understanding of the compound's binding affinity and residence time on a target.

Thermal Shift Assays (TSA) for Target Engagement Confirmation

No published studies were identified that have utilized thermal shift assays to evaluate the direct binding of this compound to a protein target. As such, there is no data available to confirm target engagement or to quantify the stabilization or destabilization of any potential target proteins induced by this compound.

Cellular Pathway Analysis and Modulation (in vitro)

Effects on Specific Signal Transduction Cascades

There is no available scientific literature detailing the effects of this compound on specific signal transduction cascades. Investigations into how this compound might modulate key cellular signaling pathways, such as those involved in cell growth, proliferation, or inflammatory responses, have not been reported.

Gene Expression Profiling in Model Systems

No studies have been published that report on the gene expression profiling of model systems treated with this compound. Consequently, there is no data to create a profile of transcriptional changes that might be induced by this compound, which would otherwise provide insights into its broader cellular effects and potential mechanisms of action.

Due to the absence of specific research on this compound in these areas, no data tables or detailed research findings can be provided.

Design and Optimization Strategies for Novel N 4 Benzylamino Sulfonyl Phenyl Isonicotinamide Analogues

Rational Drug Design Principles Applied to a Sulfonamide Scaffold

Rational drug design relies on understanding the three-dimensional structure of the biological target and the corresponding structure-activity relationships (SAR) of ligands. For a hypothetical program involving the N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide scaffold, initial efforts would involve identifying a biological target. Docking simulations would then be used to predict the binding mode of the molecule within the target's active site. nih.gov Based on these models, medicinal chemists would synthesize analogues to probe key interactions. For instance, modifications to the benzyl (B1604629) group or the isonicotinamide (B137802) ring would be made to explore steric and electronic requirements for optimal binding, guided by the principle of enhancing interactions with specific amino acid residues in the target protein. nih.gov

Fragment-Based Drug Design (FBDD) Approaches for Lead Optimization

Fragment-based drug design (FBDD) is a powerful method for identifying novel leads by screening small, low-complexity molecules (fragments) that bind to a biological target. nih.govyoutube.com In the context of the this compound scaffold, an FBDD approach could involve deconstructing the molecule into its core fragments: isonicotinamide, aminophenylsulfonamide, and a benzyl group. These or similar fragments would be screened to identify their individual binding contributions. If fragments corresponding to these sections show binding, they can be "grown" or "linked" to reconstruct a higher-affinity lead molecule. nih.gov This approach allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties. youtube.com

Bioisosteric Replacements within a Sulfonamide-Nicotinamide Structure

Bioisosterism involves substituting one part of a molecule with a chemically different group that retains similar physical or chemical properties, aiming to improve the compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comacs.org For the this compound structure, several bioisosteric replacements could be explored:

Isonicotinamide Ring: The pyridine (B92270) ring could be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazine, or thiophene (B33073) to modulate binding, solubility, and metabolic stability. mdpi.comresearchgate.net

Sulfonamide Linker: The sulfonamide group itself is a well-known pharmacophore. rsc.org However, it could be replaced with a bioisostere like a sulfonimidamide to introduce new hydrogen-bonding patterns and alter physicochemical properties. rsc.org

Benzyl Group: The terminal phenyl ring could be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thiophenyl) or even saturated cyclic systems to fine-tune lipophilicity and explore different binding pockets. nih.gov

A hypothetical exploration of bioisosteric replacements for the central phenyl ring is presented in the table below, illustrating how such changes can impact key drug-like properties.

Original FragmentPotential BioisostereRationale for Replacement
PhenylPyridylIntroduce hydrogen bond acceptor, potentially increase solubility.
PhenylThiopheneAlter electronic properties and metabolic profile.
PhenylCyclohexylReduce aromaticity, potentially increase solubility and alter binding geometry.

Scaffold Hopping and Exploration of Privileged Substructures

Scaffold hopping aims to discover structurally novel compounds that retain similar biological activity to a known active molecule by modifying the core structure, or "scaffold." nih.gov This strategy is used to improve properties or find new intellectual property. Starting from the this compound scaffold, a medicinal chemist might replace the central N-phenylsulfonamide core with a different chemical entity that maintains the spatial orientation of the key benzyl and isonicotinamide pharmacophores. For example, a diaryl ether or a benzamide (B126) scaffold could be explored. nih.govresearchgate.net This can lead to compounds with drastically different physical properties while preserving the essential interactions required for biological activity. bhsai.org

Advanced Research Perspectives and Future Directions for N 4 Benzylamino Sulfonyl Phenyl Isonicotinamide

Development of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide as a Chemical Probe for Biological Systems

The structural characteristics of this compound make it an intriguing candidate for development as a chemical probe. The sulfonamide group is a key feature in various fluorescent probes designed for biological imaging. For instance, sulfonamide-containing naphthalimide derivatives have been synthesized and shown to act as tumor-targeting fluorescent probes with low cytotoxicity, capable of producing clear fluorescent images in cancer cells. mdpi.comnih.gov These probes can be highly selective for their biological targets. acs.org

Future research could focus on modifying the this compound scaffold to incorporate fluorophores. Such modifications could yield novel probes for visualizing specific biological targets or processes in living cells. The benzylamino and isonicotinamide (B137802) components of the molecule could be systematically altered to fine-tune the probe's selectivity and photophysical properties. The development of such probes would be invaluable for studying the compound's mechanism of action and for identifying its currently unknown biological targets. nih.gov

Table 1: Potential Applications of this compound-Based Chemical Probes

Application AreaResearch FocusPotential Impact
Cellular Imaging Development of fluorescent analogues to visualize subcellular localization and target engagement.Elucidation of the compound's mechanism of action and identification of binding partners.
Target Identification Synthesis of photoaffinity or biotinylated derivatives for pull-down assays.Uncovering novel protein targets and pathways modulated by the compound.
Diagnostic Tools Design of probes for detecting disease biomarkers with high specificity and sensitivity.Advancement of non-invasive diagnostic techniques for various pathological conditions.

Investigation of Selective Target Modulation by this compound Isoforms

Many drugs exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. These isoforms can exhibit significantly different pharmacological and pharmacokinetic properties. biomedgrid.com In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. biomedgrid.com

The this compound molecule possesses a chiral center, meaning it can exist as different stereoisomers. Future research should involve the chiral separation of these isoforms and the individual evaluation of their biological activities. This would allow for a more precise understanding of how each isomer interacts with its biological targets. It is plausible that one isoform of this compound may exhibit greater potency and selectivity for a particular target, leading to the development of a more effective and safer therapeutic agent. biomedgrid.combiomedgrid.com

Exploration of this compound in Novel Therapeutic Areas

The sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. openaccesspub.orgnih.gov Similarly, isonicotinamide, an isomer of nicotinamide (B372718) (a form of vitamin B3), and its derivatives are being investigated for various therapeutic applications. wikipedia.orgnih.gov Nicotinamide-based compounds have been explored as potential anticancer agents, particularly as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com

Given the diverse therapeutic potential of its constituent parts, this compound warrants investigation across a broad spectrum of diseases. Future studies should screen this compound against various targets implicated in cancer, inflammatory disorders, and infectious diseases. For example, its potential as an inhibitor of carbonic anhydrase, a target for some sulfonamide drugs, could be explored. nih.gov Furthermore, its structural similarity to other biologically active benzenesulfonamide (B165840) derivatives suggests potential applications in cardiovascular diseases and as an antimicrobial agent. researchgate.netcerradopub.com.brnih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicities of chemical compounds. nih.govmdpi.com For a molecule like this compound, where experimental data is scarce, AI and ML can play a pivotal role in guiding future research.

Table 2: Applications of AI and Machine Learning in this compound Research

AI/ML ApplicationDescriptionPotential Outcome
Target Prediction Utilizing algorithms trained on known drug-target interactions to predict potential biological targets.Identification of novel therapeutic indications and mechanisms of action.
Virtual Screening In silico screening of large compound libraries to identify molecules with similar predicted activity profiles.Discovery of additional lead compounds for further investigation.
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound.Early assessment of drug-likeness and potential liabilities, guiding chemical modifications.
De Novo Design Generative models to design novel derivatives with optimized properties.Creation of new chemical entities with enhanced therapeutic potential.

Prospects for Further Structural Diversification and Lead Generation

The this compound scaffold offers numerous opportunities for structural modification to generate a library of analogues with diverse biological activities. The inherent modularity of its structure allows for systematic changes to the benzyl (B1604629), phenyl, and pyridine (B92270) rings, as well as the sulfonamide linker. tandfonline.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and amidation. For example:

Sulfonylation : React 4-aminobenzenesulfonyl chloride with benzylamine in anhydrous dichloromethane (DCM) at 0–5°C to form the sulfonamide intermediate.

Amidation : Couple the intermediate with isonicotinoyl chloride using 4-dimethylaminopyridine (DMAP) as a catalyst in dimethylformamide (DMF) at room temperature.

  • Yield optimization: Control pH (6.5–7.5) during sulfonylation to reduce hydrolysis by-products. Use TLC to monitor reaction progress, and purify via column chromatography (EtOAc/hexane, 3:7). Typical yields range from 45–72% depending on solvent polarity and catalyst loading .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons (δ 7.5–8.5 ppm) confirm the phenyl and pyridyl moieties. The benzylamino group shows NH resonance at δ 5.8–6.2 ppm.
  • IR Spectroscopy : Sulfonamide S=O stretches appear as strong bands at ~1350 cm⁻¹ and ~1150 cm⁻¹.
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ matches the theoretical mass (e.g., m/z 424.12 for C19H18N3O3S).
  • XRD : Single-crystal analysis verifies the sulfonamide linkage geometry .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

  • Methodological Answer :

  • Solubility : Use the shake-flask method with HPLC quantification. Test solvents like DMSO (for stock solutions) and PBS (pH 7.4).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Adjust buffer systems (e.g., citrate for acidic stability) to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can reaction by-products be minimized during large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry to identify optimal conditions. For example, using DMF increases polarity, enhancing intermediate solubility and reducing dimerization.
  • By-Product Analysis : Characterize impurities via LC-MS and adjust protecting groups (e.g., tert-butoxycarbonyl for amines) to block unwanted side reactions.
  • Scale-Up : Use continuous-flow reactors to maintain consistent temperature and mixing, improving reproducibility .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :

  • Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and confirm target expression levels via western blot.
  • Orthogonal Methods : Use surface plasmon resonance (SPR) to measure binding affinity alongside enzymatic assays. For example, discrepancies in IC50 values may arise from off-target effects; SPR can isolate direct interactions.
  • Solubility Controls : Ensure compound solubility in assay buffers (e.g., add 0.1% Tween-20) to avoid false negatives .

Q. How does modifying the benzylamino group affect target binding and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) substituents on the benzyl ring. Test inhibitory activity against related targets (e.g., kinases vs. proteases).
  • Computational Modeling : Perform molecular dynamics (MD) simulations to predict binding modes. For instance, bulky substituents may sterically hinder interactions with hydrophobic pockets.
  • In Vivo Correlation : Validate in vitro findings using xenograft models to assess bioavailability and efficacy .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and XRD data on the compound’s conformation?

  • Methodological Answer :

  • Dynamic vs. Static Structures : NMR captures solution-state flexibility, while XRD shows solid-state rigidity. For example, rotational freedom in the benzylamino group may lead to multiple NMR signals but a single conformation in crystals.
  • Temperature-Dependent NMR : Acquire spectra at 25°C and -40°C to observe restricted rotation. If signals coalesce at higher temps, confirm dynamic behavior.
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond angles to identify steric strain .

Tables for Key Findings

Parameter Optimal Condition Impact on Yield/Purity Reference
Sulfonylation SolventAnhydrous DCMReduces hydrolysis (purity >90%)
Amidation CatalystDMAP (10 mol%)Increases yield by 25%
Purification MethodColumn Chromatography (EtOAc/hexane)Isolates main product (Rf = 0.4)

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